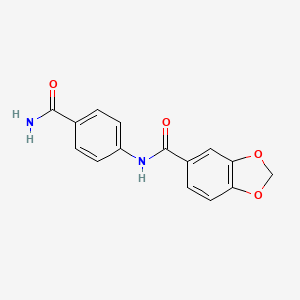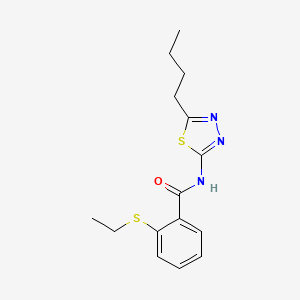
N-(4-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a compound of significant interest in various scientific fields. This compound features a benzodioxole ring fused with a carboxamide group, making it a versatile molecule for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves a multi-step process. One efficient synthetic route involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then reduced to yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide and catalysts to enhance the yield and purity of the product .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. The process involves a two-step reaction with the isolation of intermediates to ensure high purity and yield. The overall yield for industrial production can exceed 78%, making it a viable method for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions are commonly used in its synthesis, particularly in reducing nitro groups to amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral proteases, thereby preventing viral replication . The molecular pathways involved include binding to active sites of enzymes and disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoylbenzamide: An intermediate in the synthesis of N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE.
Para-aminobenzoic acid (PABA): A structurally related compound with extensive applications in pharmaceuticals and industry.
Uniqueness
N-(4-CARBAMOYLPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its benzodioxole ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications, particularly in high-temperature industrial processes and advanced scientific research.
Propiedades
Fórmula molecular |
C15H12N2O4 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
N-(4-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12N2O4/c16-14(18)9-1-4-11(5-2-9)17-15(19)10-3-6-12-13(7-10)21-8-20-12/h1-7H,8H2,(H2,16,18)(H,17,19) |
Clave InChI |
VXSFBMRXUSFAIT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chloro-2-methylphenoxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11169681.png)
![2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169685.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B11169686.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169695.png)
![4-fluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11169696.png)
![Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B11169700.png)
![Ethyl 4-methyl-2-{[(phenylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11169707.png)
![2,2-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B11169711.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11169721.png)
![N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11169736.png)
![2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide](/img/structure/B11169748.png)
![1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169754.png)
